![molecular formula C6H2Br2N2OS B12349083 5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12349083.png)
5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromo-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of bromine atoms at the 5th and 6th positions of the thieno[2,3-d]pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the bromination of thieno[2,3-d]pyrimidin-4-one. One common method involves the reaction of thieno[2,3-d]pyrimidin-4-one with bromine in the presence of sodium acetate and acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5,6-Dibromo-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5th and 6th positions can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amino, thio, or alkoxy derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its cytotoxic activity against various cancer cell lines.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in cancer and other diseases.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems with potential biological activities.
作用機序
The mechanism of action of 5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyridine ring instead of a thiophene ring and exhibit different biological activities.
Uniqueness
5,6-Dibromo-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can serve as points of attachment for further functionalization, making the compound a versatile intermediate in chemical synthesis.
特性
分子式 |
C6H2Br2N2OS |
|---|---|
分子量 |
309.97 g/mol |
IUPAC名 |
5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2Br2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1-2H |
InChIキー |
FSWLABRTUPSAMY-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=O)C2C(=C(SC2=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


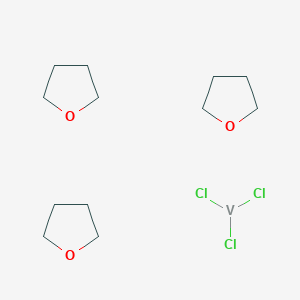
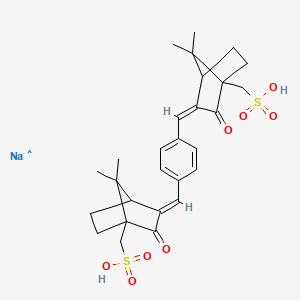
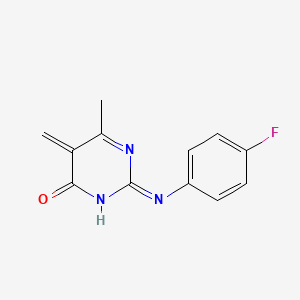
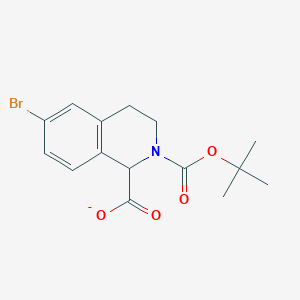
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

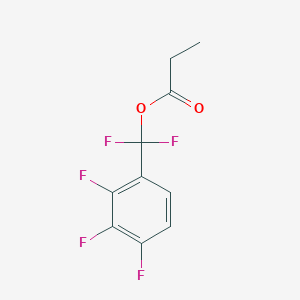
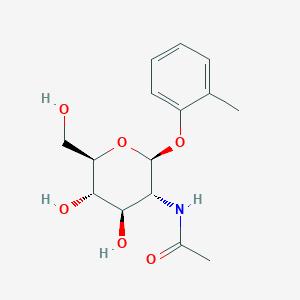
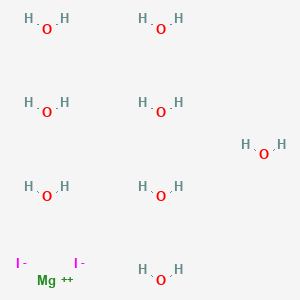
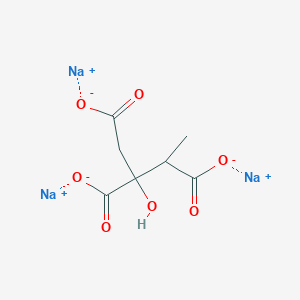
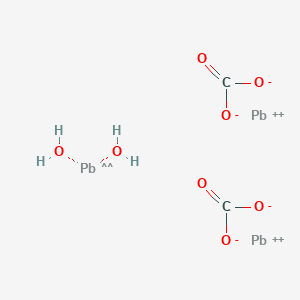

![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)

